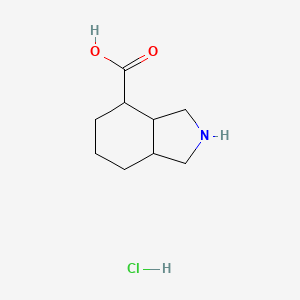![molecular formula C15H17BrN4O3 B13485952 1-[5-Bromo-2-(4-methyl-3-oxo-piperazin-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485952.png)
1-[5-Bromo-2-(4-methyl-3-oxo-piperazin-1-yl)phenyl]hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione is a complex organic compound featuring a brominated phenyl ring and a diazinane-dione core
Preparation Methods
The synthesis of 1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the brominated phenyl precursor and the piperazine derivative.
Coupling Reaction: The brominated phenyl compound is coupled with the piperazine derivative under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Cyclization: The intermediate product undergoes cyclization to form the diazinane-dione core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The brominated phenyl ring and the diazinane-dione core are believed to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione can be compared with other similar compounds:
Indole Derivatives: Compounds containing indole moieties share some structural similarities and are known for their diverse biological activities.
Imidazole Derivatives: These compounds, like 1,3-diazole, exhibit a range of biological activities and are used in various therapeutic applications.
The uniqueness of 1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17BrN4O3 |
|---|---|
Molecular Weight |
381.22 g/mol |
IUPAC Name |
1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H17BrN4O3/c1-18-6-7-19(9-14(18)22)11-3-2-10(16)8-12(11)20-5-4-13(21)17-15(20)23/h2-3,8H,4-7,9H2,1H3,(H,17,21,23) |
InChI Key |
MANPZCIAGYRFKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)C2=C(C=C(C=C2)Br)N3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13485874.png)

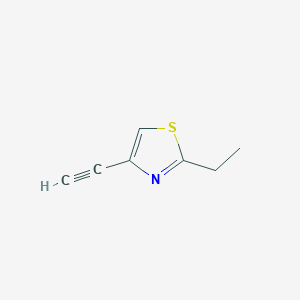
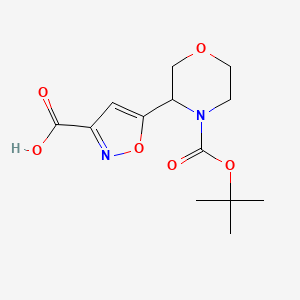
![5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13485910.png)
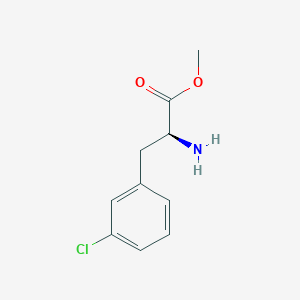

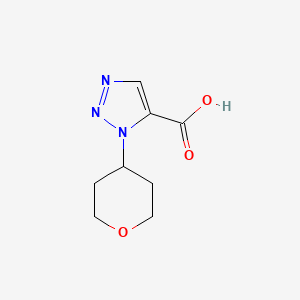
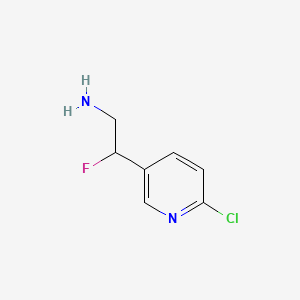
![2-bromo-4H,6H,7H-thieno[3,2-c]pyran](/img/structure/B13485935.png)
![2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13485937.png)
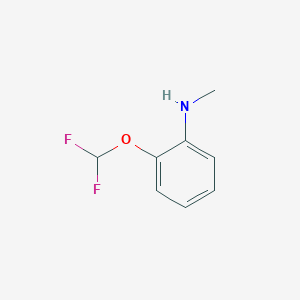
![tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13485946.png)
